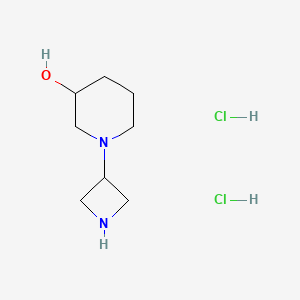

1-(3-Azetidinyl)-3-piperidinol dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)piperidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c11-8-2-1-3-10(6-8)7-4-9-5-7;;/h7-9,11H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDGQNLVIOFCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CNC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1-(3-Azetidinyl)-3-piperidinol dihydrochloride typically involves the reaction of N-(3-azetidinyl)piperidine with hydrochloric acid. This reaction can be carried out at ambient temperature, and the product is obtained by crystallization in solution . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

1-(3-Azetidinyl)-3-piperidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminium hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Azetidinyl)-3-piperidinol dihydrochloride has been investigated for its therapeutic potential, particularly in neurological disorders and cancer treatment. Its structure allows for interactions with neurotransmitter receptors, which may modulate neuronal signaling pathways.

Case Study: Anticancer Properties

Recent studies have shown that derivatives of piperidinol compounds exhibit cytotoxic effects against various cancer cell lines, including prostate cancer and hepatoma cells. For instance, Mannich bases derived from piperidinol have demonstrated enhanced cytotoxicity compared to standard treatments like 5-fluorouracil .

The compound is also studied for its antimicrobial and antiviral properties. Research indicates that it may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies have reported significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use in treating infections resistant to conventional antibiotics .

Chemical Synthesis Intermediate

In organic synthesis, this compound serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals. Its unique structural properties facilitate reactions that lead to more complex molecules.

Data Table: Reaction Pathways

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Oxidation | Ketones, Aldehydes | KMnO4, CrO3 |

| Reduction | Secondary Amines, Alcohols | LiAlH4, NaBH4 |

| Substitution | Diverse Functional Groups | Alkyl Halides, Acyl Chlorides |

Mechanism of Action

The mechanism of action of 1-(3-Azetidinyl)-3-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Key Observations:

- Solubility : Dihydrochloride salts generally exhibit better aqueous solubility than free bases. Berotralstat dihydrochloride, for instance, is formulated for oral use due to its pH-dependent solubility .

Biological Activity

1-(3-Azetidinyl)-3-piperidinol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on recent research findings.

This compound is synthesized through various chemical reactions, including oxidation and substitution processes. The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its versatility in organic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | KMnO4, CrO3 |

| Reduction | Forms secondary amines or alcohols | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitution with functional groups | Alkyl halides, acyl chlorides |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Studies on Mannich bases, which include this compound, have shown promising results against several cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action may involve the inhibition of DNA topoisomerase I, which is crucial for DNA replication .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound is being investigated for potential neurological benefits . Preliminary studies suggest it may interact with neurotransmitter receptors, potentially offering therapeutic effects for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of Mannich bases demonstrated that derivatives including this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined to be lower than those of standard antibiotics, suggesting a novel mechanism of action .

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines. For instance, a derivative of this compound was found to have an IC50 value of approximately 20 µM against PC-3 prostate cancer cells, indicating substantial antiproliferative activity .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzymatic activity or interfere with cellular signaling pathways, leading to the observed biological effects:

- Antimicrobial Action : Likely through enzyme inhibition.

- Anticancer Effects : Potentially via interaction with DNA replication machinery.

- Neurological Impact : Interaction with neurotransmitter receptors.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Azetidinyl)-3-piperidinol dihydrochloride in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal : Segregate waste and consult certified hazardous waste management services for incineration or chemical neutralization .

Q. How can researchers analytically characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

- NMR Spectroscopy : Employ - and -NMR in DMSO-d6 to confirm the azetidine-piperidinol backbone and dihydrochloride salt formation .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]+ ion) and detect impurities .

Intermediate Research Questions

Q. What experimental design strategies are optimal for studying this compound’s biological activity in vitro?

- Methodological Answer :

- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., receptor binding or enzyme inhibition) to determine IC50 values .

- Controls : Include positive controls (e.g., known receptor antagonists) and vehicle controls (e.g., DMSO) to validate assay specificity .

- Replicates : Perform triplicate measurements with blinded analysis to minimize bias .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

- Purification : Optimize column chromatography (e.g., silica gel with gradient elution) or recrystallization (e.g., ethanol/water mixtures) for high-purity isolation .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s pharmacological profile (e.g., divergent receptor binding results)?

- Methodological Answer :

- Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., OECD guidelines) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .

- Meta-Analysis : Systematically review literature on structurally analogous azetidine-piperidine derivatives to identify trends or confounding variables (e.g., salt form effects) .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Cryo-EM or X-Ray Crystallography : Resolve ligand-target complexes at atomic resolution to identify binding pockets and conformational changes .

- Metabolomics : Use LC-HRMS to profile downstream metabolic perturbations in treated cell lines or tissues .

- Kinetic Studies : Employ surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure association/dissociation rates .

Data Contradiction and Validation Strategies

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Multi-Scale Modeling : Combine quantum mechanical (QM) calculations for reaction energetics with molecular dynamics (MD) simulations for solvation effects .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., force field accuracy) and experimental measurements (e.g., instrument precision) .

- Iterative Refinement : Use machine learning (e.g., Bayesian optimization) to iteratively update models based on new experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.